3-(4-methanesulfonylphenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one
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Overview
Description
3-(4-methanesulfonylphenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a sulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzimidazole and azetidine moieties with the sulfonyl phenyl group under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonylphenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
3-(4-methanesulfonylphenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core.
Azetidine Derivatives: Azetidin-2-ones are structurally similar and have applications in medicinal chemistry.
Uniqueness
3-(4-methanesulfonylphenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one is unique due to its combination of benzimidazole and azetidine moieties, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-22-19-5-3-4-6-20(19)24(15)17-13-23(14-17)21(25)12-9-16-7-10-18(11-8-16)28(2,26)27/h3-8,10-11,17H,9,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMSKZCUOSNKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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